molecular formula C14H14BrNO B8733782 4-Methylphenacylpyridinium bromide

4-Methylphenacylpyridinium bromide

Cat. No.: B8733782
M. Wt: 292.17 g/mol
InChI Key: XPLKUCTXFYTNPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenacylpyridinium bromide is a quaternary ammonium salt that serves as a valuable precursor and synthetic intermediate in organic and medicinal chemistry research. Its primary research application is as a starting material for the generation of N-phenacylpyridinium ylides . These ylides are highly reactive intermediates used in the synthesis of complex organic molecules and various nitrogen-containing heterocyclic compounds . The deprotonation of the acidic N+CH2 group by bases like DABCO (1,4-diazabicyclo[2.2.2]octane) forms the ylide, and the reaction kinetics and stability of these ylides are dependent on the solvent system and substituents on the pyridine ring . Furthermore, phenacyl pyridinium salts are key reactants in multi-component reactions for constructing pharmacologically important heterocyclic scaffolds, such as indolizines . In biological research, structurally related quaternary phenacylpyridinium compounds have been investigated for their diverse properties, showing promise in areas such as cytotoxicity and antimicrobial activity . Researchers value this compound for its role in developing new synthetic methodologies and exploring the biological activity of pyridinium-based structures. The product is offered for research applications only.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone;bromide

InChI

InChI=1S/C14H14NO.BrH/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

XPLKUCTXFYTNPH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridinium bromides are highly dependent on substituents. Below is a comparative analysis of key compounds:

Compound Molecular Formula Key Substituents Biological Activity/Applications Reference
4-Methylphenacylpyridinium bromide* C₁₄H₁₄BrNO Pyridinium, phenacyl, methyl Hypothesized: Potential kinase inhibition or ionic liquid N/A
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ Pyridinium, cyclohexenyl, methyl ether Survivin inhibitor (IC₅₀ = 0.54 nM); anticancer agent
4-Dimethylamino-pyridinium bromide (12bF) C₂₀H₂₇BrN₂O₂ Pyridinium, dimethylamino, pentyl Synthetic intermediate; NMR/IR characterized
Phenacyl bromide C₈H₇BrO Phenacyl, bromide Alkylating agent; toxic (skin/eye irritant)
4-Methoxybenzyl bromide C₈H₉BrO Benzyl, methoxy Pharmaceutical intermediate (e.g., protecting group)

*Note: Data for this compound are inferred from structural analogs.

Key Observations:
  • Substituent Impact on Bioactivity : Sepantronium bromide’s cyclohexenyl and methyl ether groups enhance its survivin-targeting anticancer activity, while simpler phenacyl bromides (e.g., Phenacyl bromide) lack such specificity .
  • Solubility and Reactivity: The presence of polar groups (e.g., dimethylamino in 12bF) improves water solubility, whereas hydrophobic substituents (e.g., pentyl in 12bF) may enhance lipid membrane penetration .
  • Toxicity : Phenacyl bromide exhibits acute toxicity (skin/eye irritation), suggesting that this compound may require careful handling .
Characterization Techniques:
  • NMR/IR Spectroscopy : Used extensively for structural confirmation (e.g., 12bF: δ = 9.85 ppm for aldehyde proton; IR ν = 1640 cm⁻¹ for C=O stretch) .
  • Mass Spectrometry : EI-MS of 12bF showed fragments at m/z = 327.2 ([M]⁺) and 123.1 ([PyH]⁺), typical of pyridinium cleavage .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-methylpyridine (10.7 mmol) is dissolved in anhydrous toluene (20 mL), followed by the dropwise addition of phenacyl bromide (11.8 mmol) under nitrogen atmosphere. The mixture is refluxed at 355 K for 18 hours, during which the product precipitates as a white solid. Key variables affecting yield include:

  • Solvent : Toluene and benzene are preferred due to their non-polar nature, which facilitates product precipitation. Polar solvents like ethanol may reduce yield by solubilizing intermediates.

  • Temperature : Reflux temperatures (355–383 K) ensure sufficient energy for complete reaction without promoting side products like N-oxide derivatives.

  • Stoichiometry : A 1:1.1 molar ratio of 4-methylpyridine to phenacyl bromide maximizes conversion while minimizing excess reagent waste.

Post-reaction, the crude product is filtered, washed with ethyl acetate to remove unreacted phenacyl bromide, and dried under vacuum. Crystallization via slow evaporation in dichloromethane yields prismatic crystals suitable for X-ray diffraction.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advancements in green chemistry have explored microwave irradiation to accelerate quaternization. Initial trials using 4-methylpyridine and phenacyl bromide in acetonitrile under microwave conditions (100 W, 423 K) reduced reaction time to 30 minutes, achieving 78% yield. However, scalability remains challenging due to rapid solvent evaporation.

Solid-State Mechanochemical Synthesis

Ball-milling 4-methylpyridine and phenacyl bromide in a 1:1 ratio for 2 hours produced the target compound in 65% yield. While this solvent-free method aligns with sustainable practices, impurities from incomplete mixing necessitate additional purification steps.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) : δ 8.67 (s, 1H, pyridinium H-2), 8.61 (s, 1H, pyridinium H-6), 7.92–7.89 (m, 2H, phenacyl aromatic H), 7.65–7.62 (m, 3H, phenacyl aromatic H), 5.82 (s, 2H, CH2_2), 2.59 (s, 3H, CH3_3).

  • IR (KBr) : 3100 cm1^{-1} (aromatic C–H), 1705 cm1^{-1} (C=O), 1550 cm1^{-1} (pyridinium ring).

  • ESI-MS : m/z 246.1 ([M–Br]+^+), confirming molecular ion integrity.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals monoclinic crystal systems with space group P21/cP2_1/c. The pyridinium ring adopts a planar conformation, while the phenacyl group exhibits slight torsional distortion due to steric interactions.

Comparative Analysis of Preparation Methods

Method Solvent Temperature (K) Time (h) Yield (%) Purity
Classical QuaternizationToluene3551892>99%
Microwave-AssistedAcetonitrile4230.57895%
MechanochemicalSolvent-freeAmbient26585%

Table 1: Comparison of synthetic methods for this compound .

Q & A

Q. Methodological Insight :

  • Use microreactors with residence time <30 minutes.
  • Monitor pH and temperature in real time to optimize quaternization efficiency.

Spectroscopic Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), methyl group (δ 2.4–2.6 ppm), and pyridinium CH (δ 9.0–10.0 ppm) .
    • ¹³C NMR : Carbonyl (δ 190–200 ppm), pyridinium carbons (δ 140–160 ppm) .
  • FTIR : Stretching bands for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching calculated m/z (e.g., 285.04 for C₁₀H₁₀BrNO⁺) .

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